molecular formula C18H21N5S B1683196 Tofimilast CAS No. 185954-27-2

Tofimilast

Cat. No.: B1683196
CAS No.: 185954-27-2
M. Wt: 339.5 g/mol
InChI Key: DHCOPPHTVOXDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tofimilast involves multiple steps, starting with the preparation of key intermediates. One of the synthetic routes includes the Goldberg reaction, which involves the reaction of methyl-4-tolyltriazene with sodium ethoxide in ethanol to form an intermediate . This intermediate undergoes further reactions, including cyclization and substitution, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of solvents like isopropanol and water for cyclization, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Tofimilast undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .

Biological Activity

Tofimilast, a novel inhaled phosphodiesterase-4 (PDE4) inhibitor, has garnered attention for its potential therapeutic applications in chronic inflammatory diseases, particularly in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant clinical findings.

Chemical and Pharmacological Profile

This compound (also known as Tanmilast) is distinguished by its high potency and selectivity for PDE4 isoforms. It exhibits an IC50 value of approximately 0.026 nM, making it significantly more potent than other PDE4 inhibitors like roflumilast and cilomilast . Its selectivity is noted to be over 20,000-fold against other phosphodiesterases (PDEs), which is crucial for minimizing off-target effects .

This compound functions by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes. Increased levels of cAMP lead to reduced release of pro-inflammatory cytokines from immune cells, which is particularly beneficial in managing inflammatory responses associated with asthma and COPD .

Inhibition of Inflammatory Mediators

This compound has been shown to effectively inhibit the release of several inflammatory mediators:

  • Cytokines : It significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α) from peripheral blood mononuclear cells stimulated with lipopolysaccharides (LPS) . The compound is about 6000-fold more potent than cilomilast in inhibiting interferon-gamma (IFN-γ) release from CD4+ T cells, which plays a role in asthma exacerbations .
  • Eosinophil Activation : this compound demonstrates potent inhibition of eosinophil activation, which is critical given the role of eosinophils in asthma pathogenesis .

Effects on Neutrophils

This compound also targets neutrophils, inhibiting reactive oxygen species (ROS) production and chemotaxis. This action is particularly relevant for COPD patients who often exhibit neutrophilic inflammation that does not respond well to corticosteroids .

Clinical Findings and Case Studies

Recent clinical studies have evaluated the efficacy of this compound as an add-on therapy in patients with severe COPD. Notable findings include:

  • Efficacy in Reducing Exacerbations : In Phase III trials, this compound was shown to significantly reduce the frequency of exacerbations in patients with a history of frequent exacerbations while being on standard therapy (long-acting bronchodilators) .
  • Improvement in Lung Function : Patients receiving this compound demonstrated improvements in lung function metrics such as forced expiratory volume in one second (FEV1) .

Data Tables

Parameter This compound Roflumilast Cilomilast
IC50 (nM)0.0260.2623.5
Selectivity vs Other PDEs>20,000-foldModerateLow
Effect on TNF-α ReleaseSignificant InhibitionModerate InhibitionLow
Eosinophil Activity InhibitionHighModerateLow

Properties

CAS No.

185954-27-2

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

IUPAC Name

12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene

InChI

InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3

InChI Key

DHCOPPHTVOXDKU-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

Canonical SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

Appearance

Solid powder

Key on ui other cas no.

185954-27-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine
tofimilast

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine (3.739 kg, 14.3 moles) and 2thiophenecarboxylic hydrazide (2.237 kg, 15.8 moles) were heated in a solution in 1-butanol (37 L) to ˜90° C. in a 50 gal tank for 48 hours. At this point, some 1-butanol was distilled off to remove water azeotropically. The reaction was concentrated to a low volume and 4 gallons of methylene chloride (4 gal, 15 L) was added. The organics were washed twice with 1 N HCl (8 gal, 30.3 L) and concentrated by distillation to low volume. Isopropanol (16 L) was added to the concentrate and the resulting slurry was cooled and granulated. The product was collected by filtration and vacuum oven dried at 40° C. The yield was 3.25 kg (67%) of a white solid; mp 126° C.
Quantity
3.739 kg
Type
reactant
Reaction Step One
Quantity
2.237 kg
Type
reactant
Reaction Step One
Quantity
37 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tofimilast
Reactant of Route 2
Reactant of Route 2
Tofimilast
Reactant of Route 3
Tofimilast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.